![molecular formula C23H28N2O4 B2513022 3,4-diethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 942014-15-5](/img/structure/B2513022.png)
3,4-diethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of structurally related benzamide derivatives and their analogues, which serve as foundational studies for understanding the chemical behavior and potential applications of benzamide-based compounds. For instance, the synthesis of various benzamide derivatives has highlighted their potential in drug development and the exploration of new therapeutic agents. Studies such as the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents demonstrate the relevance of these compounds in medicinal chemistry and cancer research Soni, Sanghvi, Devkar, & Thakore, 2015.
Anticancer and Antiplasmodial Activities
Several benzamide derivatives have been explored for their anticancer activities, offering promising insights into the potential therapeutic applications of these compounds. Research such as the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicates significant anticancer activity against multiple cancer cell lines Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021. Furthermore, compounds with structural similarities have been identified with potential antiplasmodial activities, suggesting a role in malaria research and treatment development Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021.
Neurological Applications
Research into benzamide derivatives extends into neurology, where compounds have been evaluated for their neuroleptic activities, underscoring the potential of benzamide-based compounds in addressing neurological disorders. The study on the synthesis and neuroleptic activity of benzamides highlights the potential for developing new treatments for psychosis, demonstrating the broad applicability of these compounds in medical research Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981.
Molecular Structural Analysis and Antioxidant Properties
Structural analyses of benzamide derivatives, including X-ray diffraction and DFT calculations, provide insights into their molecular geometry, electronic properties, and potential antioxidant activities. Studies such as the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide offer valuable information on the structural and electronic attributes of these compounds, which can inform their application in various research contexts Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015.
properties
IUPAC Name |
3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-28-20-12-10-17(14-21(20)29-5-2)23(27)24-18-11-9-16(3)19(15-18)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPYHGBICXNFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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